methyl 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate
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Overview
Description
Methyl 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate: is a chemical compound with the molecular formula C10H12O3. It is a derivative of tricyclic compounds, featuring a ketone group and a carboxylate ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with tricyclic compounds such as tricyclo[3.2.1.0,2,7]octane.
Oxidation Reaction: The tricyclic compound undergoes an oxidation reaction to introduce the ketone group at the 8-position, resulting in 8-oxotricyclo[3.2.1.0,2,7]octane.
Carboxylation Reaction: The 8-oxotricyclo[3.2.1.0,2,7]octane is then subjected to a carboxylation reaction to introduce the carboxylate ester group, yielding this compound.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and improve yield.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to produce more oxidized derivatives.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Substitution reactions can introduce different functional groups at various positions on the tricyclic ring.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution Reagents: Various halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidized derivatives of the compound.
Reduction Products: Alcohols derived from the reduction of the ketone group.
Substitution Products: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Methyl 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex tricyclic compounds. Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors. Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which methyl 8-oxotricyclo[3.2.1.0,2,7]octane-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
Methyl 2-oxoindole-6-carboxylate: Another tricyclic compound with a similar structure but different functional groups.
Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate: Similar to the above compound but with a different arrangement of atoms.
Uniqueness: Methyl 8-oxotricyclo[3210,2,7]octane-1-carboxylate is unique due to its specific tricyclic structure and the presence of both a ketone and a carboxylate ester group
Properties
CAS No. |
1243167-68-1 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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